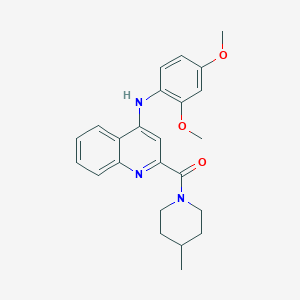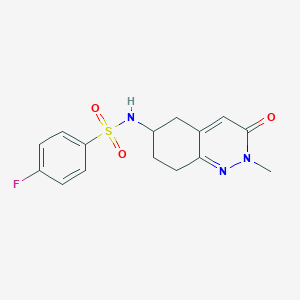![molecular formula C14H17NO5 B2392116 Acide 4,5-diméthoxy-2-[[(1R,2R)-2-méthylcyclopropanecarbonyl]amino]benzoïque CAS No. 2287237-29-8](/img/structure/B2392116.png)
Acide 4,5-diméthoxy-2-[[(1R,2R)-2-méthylcyclopropanecarbonyl]amino]benzoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid, also known as DCMC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCMC is a derivative of benzoic acid and has been shown to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways involved in cellular processes such as cell proliferation, apoptosis, and inflammation. 4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid inhibits the growth of cancer cells, including breast, lung, and prostate cancer cells. 4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid has also been shown to exhibit antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, 4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. 4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid is also relatively stable and can be stored for extended periods of time. However, 4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid can be difficult to synthesize and purify, and its solubility in aqueous solutions can be limited, which can make it challenging to use in certain experimental settings.
Orientations Futures
There are numerous future directions for research on 4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid. One area of interest is the development of 4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of interest is the investigation of the structure-activity relationship of 4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid and its derivatives to identify compounds with improved efficacy and selectivity. Additionally, further studies are needed to fully elucidate the mechanism of action of 4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid and its potential applications in drug discovery.
Méthodes De Synthèse
4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid can be synthesized through a multi-step process starting with the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with (1R,2R)-2-methylcyclopropanecarbonylamine to yield 4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
Des pistes moléculaires de petite taille potentiellement antioxydantes/cholinergiques
Ce composé a été étudié pour son potentiel en tant que piste moléculaire de petite taille dotée d’une activité antioxydante et cholinergique . Dans un rapport préliminaire, un total de 14 dérivés de ce composé ont été synthétisés et criblés, à la fois in silico et in vitro, pour leur capacité à piéger les radicaux libres et inhiber les enzymes acétylcholinestérase (AChE)/butyrylcholinestérase (BuChE) . Six dérivés ont présenté de puissantes propriétés antioxydantes (>30 %) dans le test de capacité d’absorption des radicaux oxygénés (ORAC) .
Recherche sur la maladie d’Alzheimer
La capacité du composé à piéger les radicaux libres et à inhiber les enzymes AChE/BuChE en fait un candidat potentiel pour la recherche sur la maladie d’Alzheimer . La maladie d’Alzheimer se caractérise par l’accumulation de plaques amyloïdes dans le cerveau, ce qui serait causé par un déséquilibre entre la production et l’élimination des peptides bêta-amyloïdes. Les antioxydants peuvent aider à atténuer le stress oxydatif causé par ces plaques, et les inhibiteurs de la cholinestérase peuvent augmenter les niveaux d’acétylcholine, un neurotransmetteur qui est généralement réduit chez les patients atteints d’Alzheimer .
Maladies du système nerveux central (SNC)
Le potentiel du composé en tant que molécule poly-active utile dans le traitement des maladies du SNC a été exploré . Les agents poly-actifs sont des entités moléculaires uniques conçues pour cibler uniquement des pharmacologies synergiques contributives spécifiques dans une maladie . Dans le cas des maladies du SNC, les radicaux libres déclenchent ou agissent en synergie avec d’autres pharmacologies, ce qui conduit à une aggravation de la maladie .
Tests pharmaceutiques
Le composé est disponible pour des tests pharmaceutiques . Des étalons de référence de haute qualité sont essentiels pour obtenir des résultats précis dans les tests pharmaceutiques .
Propriétés
IUPAC Name |
4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-7-4-8(7)13(16)15-10-6-12(20-3)11(19-2)5-9(10)14(17)18/h5-8H,4H2,1-3H3,(H,15,16)(H,17,18)/t7-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUIECQNIKMIKI-HTQZYQBOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=CC(=C(C=C2C(=O)O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]1C(=O)NC2=CC(=C(C=C2C(=O)O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2392033.png)
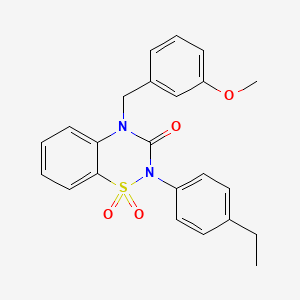
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-5-carboxylic acid](/img/structure/B2392035.png)
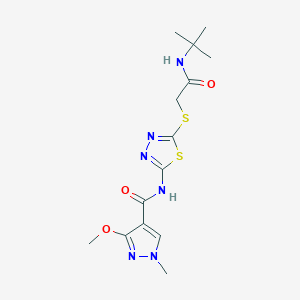
![2-[[[2-(4-Ethyl-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride](/img/structure/B2392038.png)

![N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide](/img/structure/B2392040.png)
![N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B2392043.png)
![Tert-butyl 2-[(cyclopropylmethoxy)methyl]morpholine-4-carboxylate](/img/structure/B2392045.png)
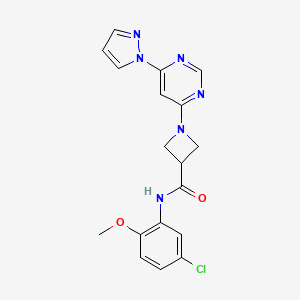
![(4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2392051.png)
